molecular formula C15H15N5O B13441215 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)- CAS No. 1306738-92-0

1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-

Cat. No.: B13441215
CAS No.: 1306738-92-0
M. Wt: 281.31 g/mol
InChI Key: JSFPYLFUXQZLMM-UHFFFAOYSA-N
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Description

1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. The compound consists of a pyrazolo[4,3-c]pyridine core, which is fused with an oxadiazole ring, and is further substituted with a phenyl group. This combination of structural motifs imparts the compound with interesting chemical and biological properties.

Preparation Methods

The synthesis of 1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride typically involves multiple steps, starting from readily available starting materials

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine or nitronium ions for substitution reactions. Major products formed from these reactions include N-oxides, amines, and substituted phenyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride lies in its combination of structural motifs, which imparts it with a distinct set of chemical and biological properties.

Biological Activity

1H-Pyrazolo[4,3-c]pyridine derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses specifically on the compound 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)- and its biological activity. The compound's structure suggests potential interactions with various biological targets, leading to antitumor and anti-inflammatory effects.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H17N5O\text{C}_{15}\text{H}_{17}\text{N}_5\text{O}

This structure includes a pyrazolo-pyridine core with a tetrahydro substitution and an oxadiazole moiety that may enhance its biological properties.

Antiproliferative Activity

Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to the one in focus have shown inhibition against cell lines such as MV4-11 (biphenotypic B myelomonocytic leukemia) and MCF-7 (breast cancer) .

Table 1: Antiproliferative Activity of Pyrazolo[4,3-c]pyridine Derivatives

Compound NameCell Line TestedIC50 (µM)
Compound AMV4-115.2
Compound BK5627.8
Compound CMCF-73.5

The mechanism by which these compounds exert their antiproliferative effects includes the induction of apoptosis through pathways involving poly(ADP-ribose) polymerase (PARP) cleavage and caspase activation. Specifically, studies have demonstrated that certain derivatives lead to the activation of caspase 9 and subsequent apoptotic cell death .

Inhibition of Carbonic Anhydrase

Another notable biological activity is the inhibition of carbonic anhydrase (CA), an enzyme implicated in various physiological processes including acid-base balance and respiration. Compounds derived from pyrazolo[4,3-c]pyridine have shown promising inhibitory effects against different isoforms of human carbonic anhydrases (hCA I and hCA II), with some derivatives exhibiting Ki values significantly lower than standard inhibitors like acetazolamide .

Table 2: Inhibition Potency Against Carbonic Anhydrase Isoforms

Compound NamehCA IsoformKi (nM)
Compound DhCA I58.8
Compound EhCA II66.8
Compound FhCA IX88.3

Case Studies

In a recent study focusing on the synthesis and biological evaluation of pyrazolo[4,3-c]pyridine derivatives, several compounds were tested for their ability to inhibit cancer cell proliferation and carbonic anhydrase activity. The results indicated that structural modifications significantly influenced both the antiproliferative activity and enzyme inhibition profiles .

Properties

CAS No.

1306738-92-0

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C15H15N5O/c1-20-12-7-8-16-9-11(12)13(18-20)15-17-14(19-21-15)10-5-3-2-4-6-10/h2-6,16H,7-9H2,1H3

InChI Key

JSFPYLFUXQZLMM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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